molecular formula C22H27ClO4 B8542322 Ethyl 4-{[7-(4-chlorophenoxy)heptyl]oxy}benzoate CAS No. 66352-91-8

Ethyl 4-{[7-(4-chlorophenoxy)heptyl]oxy}benzoate

Cat. No. B8542322
M. Wt: 390.9 g/mol
InChI Key: HXVXMNISDIHSPU-UHFFFAOYSA-N
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Patent
US04154850

Procedure details

Sodium (2.5 g., 0.11 M) was dissolved in absolute ethanol (50 ml) and ethyl 4-hydroxybenzoate (16.6 g., 0.10 M) in ethanol (50 ml) was added at room temperature. The mixture was stirred at room temperature for 15 min, 1-bromo-7-(4-chlorophenoxy)-heptane (0.10 M) in ethanol (50 ml) was added in one portion and the mixture was boiled under reflux with stirring for 24 hours. The hot solution was filtered to remove sodium bromide, the ethanol removed under vacuum, the product dissolved in dichloromethane (100 ml) and washed with 5% sodium hydroxide solution (2×100 ml) and water (2×100 ml). The dichloromethane solution was dried (MgSO4), filtered, evaporated and the product purified by crystallisation, from ethanol m.p. 70°-71°.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
1-bromo-7-(4-chlorophenoxy)-heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[OH:2][C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][CH:4]=1.Br[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][O:22][C:23]1[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=1>C(O)C>[CH2:10]([O:9][C:7]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][O:22][C:23]2[CH:24]=[CH:25][C:26]([Cl:29])=[CH:27][CH:28]=2)=[CH:13][CH:12]=1)=[O:8])[CH3:11] |^1:0|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
1-bromo-7-(4-chlorophenoxy)-heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCOC1=CC=C(C=C1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
with stirring for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove sodium bromide
CUSTOM
Type
CUSTOM
Details
the ethanol removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the product dissolved in dichloromethane (100 ml)
WASH
Type
WASH
Details
washed with 5% sodium hydroxide solution (2×100 ml) and water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane solution was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the product purified by crystallisation, from ethanol m.p. 70°-71°

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)OC(=O)C1=CC=C(OCCCCCCCOC2=CC=C(C=C2)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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